1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine
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Overview
Description
This compound is a derivative of N-Boc piperazine . It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .
Synthesis Analysis
The synthesis of this compound involves heterocyclic building blocks . It’s also mentioned that this compound is an important intermediate of the Lacosamide synthesis .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
This compound is a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 86-90 °C . Its empirical formula is C16H22N2O3 and it has a molecular weight of 290.36 .Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis and characterization of compounds structurally related to 1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine. For instance, the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into the molecular architecture and potential biological activities of similar compounds (Sanjeevarayappa et al., 2015). Another study on the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate highlights the typical bond lengths and angles, contributing to understanding the structural aspects of similar chemical entities (Mamat et al., 2012).
Biological Evaluation
Further research into tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate derivatives has explored their antibacterial and antifungal activities, providing a basis for evaluating the biological potential of similar compounds (Kulkarni et al., 2016).
Palladium-Catalysed Aromatic Amination Reactions
The use of N-tert-butoxycarbonylpiperazine in palladium-catalysed aromatic amination reactions of bromoarenes, followed by routine removal of the Boc group, showcases the synthetic versatility and utility of similar compounds in the synthesis of arylpiperazines, which have significant chemical interest (Kerrigan et al., 1998).
Antimalarial Activity
Research into (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives demonstrates the potential anti-malarial activity of compounds within this chemical space, highlighting the importance of specific functional groups and molecular conformations for generating activity (Cunico et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)19-12-15(22)21-9-7-20(8-10-21)14-6-4-5-13(18)11-14/h4-6,11H,7-10,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFTGUIHNCUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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